Prucalopride

Overview

Description

Prucalopride is a medication primarily used to treat chronic idiopathic constipation. It is a selective, high-affinity serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility by stimulating peristalsis in the colon. This compound is marketed under various brand names, including Resolor, Resotran, and Motegrity .

Mechanism of Action

Target of Action

Prucalopride is a highly selective and high-affinity 5-HT4 receptor agonist . The 5-HT4 receptors are richly distributed in the brain and are known to mediate cognitive function and regulate mood . They are also identified as neurogenerative and neuroprotective actions, which are vital to the maintenance of a normal enteric nervous system .

Mode of Action

This compound’s action at the receptor site promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons . This leads to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility . It targets the impaired motility associated with chronic constipation, thus normalizing bowel movements .

Biochemical Pathways

This compound has been found to inhibit the AKT-mTOR pathway, a key regulator of cell growth and proliferation . It significantly promotes autophagy by increasing the expression level of Beclin 1 and LC3-II, while decreasing the expression level of p62 . This suggests that this compound may have an anti-tumor role in certain cells .

Pharmacokinetics

This compound has an absolute oral bioavailability of 93.2% , with no appreciable first-pass metabolism . Its renal clearance is reported to be of 17 L/h, which actually exceeds the glomerular filtration rate of the kidney .

Result of Action

This compound’s action results in impaired proliferation, migration, and invasiveness of certain cells, such as glioma cells . It enhances the apoptosis rate of these cells, accompanied by the increased pro-apoptosis proteins Bax and Cleaved caspase-3 and decreased anti-apoptosis protein Bcl-2 .

Action Environment

It’s known that this compound’s action can be influenced by the physiological state of the patient, such as the presence of chronic constipation

Biochemical Analysis

Biochemical Properties

Prucalopride selectively stimulates 5-HT4 receptors . This interaction presents enterokinetic properties . The high selectivity of this compound allowed further development as it prevented the cardiac adverse reactions observed due to non-target effects of precedent therapies .

Cellular Effects

This compound alters colonic motility patterns via serotonin 5-HT4 receptor stimulation . It stimulates colonic mass movements, which provide the main propulsive force for defecation . In vitro receptor-ligand binding studies have been performed to assess the affinity of this compound .

Molecular Mechanism

This compound acts as a selective, high-affinity 5-HT4 receptor agonist . Its action at the receptor site promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons leading to stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility .

Temporal Effects in Laboratory Settings

In three large clinical trials, 12 weeks of treatment with this compound resulted in a significantly higher proportion of patients reaching the primary efficacy endpoint of an average of ≥3 spontaneous complete bowel movements than with placebo . The improvement in patient satisfaction with bowel habit and treatment was maintained during treatment for up to 24 months .

Dosage Effects in Animal Models

It has been shown that a single 1-mg dose of this compound has pro-cognitive effects across three different tasks of learning and memory .

Metabolic Pathways

The metabolic process of this compound has been investigated in vivo . An efficient strategy was proposed for comprehensive metabolite profiling of this compound after oral administration in rat plasma, urine, and feces samples .

Transport and Distribution

This compound is well absorbed and reaches maximum plasma concentration of 3.79ng/ml with a tmax of 2.77 hours after initial administration .

Preparation Methods

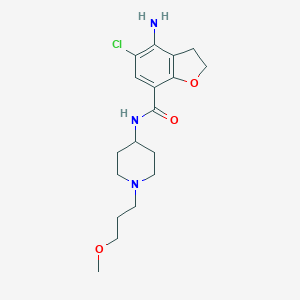

Synthetic Routes and Reaction Conditions: Prucalopride is synthesized through the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine under a nitrogen atmosphere. The reaction is facilitated by the presence of carbonylbis-1H-imidazole in tetrahydrofuran solvent. The resulting reaction mass undergoes work-up procedures to yield this compound free base, which is then converted to this compound monohydrate by stirring with water and drying .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield through optimized reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Prucalopride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: Substitution reactions can occur at the amino or chloro groups, leading to derivatives with potentially different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution at the amino group can yield N-alkylated derivatives .

Scientific Research Applications

Prucalopride has a wide range of scientific research applications:

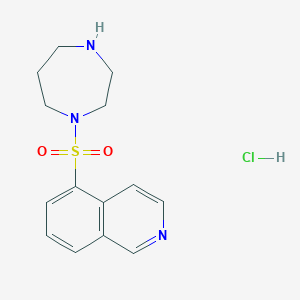

Comparison with Similar Compounds

Cisapride: A non-selective 5-HT4 receptor agonist with significant cardiovascular side effects.

Tegaserod: Another 5-HT4 receptor agonist, withdrawn from the market due to cardiovascular risks.

Velusetrag: A selective 5-HT4 receptor agonist with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Prucalopride: this compound’s high selectivity for 5-HT4 receptors and its favorable safety profile distinguish it from other compounds. Unlike cisapride and tegaserod, this compound does not exhibit significant cardiovascular side effects, making it a safer option for long-term use in treating chronic constipation .

Properties

IUPAC Name |

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMNHBXQOOVQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057670 | |

| Record name | Prucalopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Prucalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Prucalopride acts as a selective stimulator of the 5-HT4 receptors while having no interaction with hERG channel or 5-HT1 receptors which reduces significantly the cardiovascular risk found in other similar drugs. 5-HT4 receptors can be found throughout the gastrointestinal tract primarily in smooth muscle cells, enterochromaffin cells, and myenteric plexus. Its activation produces the release of acetylcholine which is the major excitatory neurotransmitter in the GI tract. Hence, prucalopride stimulates motility by interacting specifically with 5-HT4 receptors in the GI tract which causes a release of acetylcholine and further contraction of the muscle layer of the colon and relaxation of the circular muscle layer leading to the propulsion of luminal content. | |

| Record name | Prucalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

179474-81-8 | |

| Record name | Prucalopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179474-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prucalopride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prucalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prucalopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prucalopride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRUCALOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A09IUW5TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>196 ºC | |

| Record name | Prucalopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

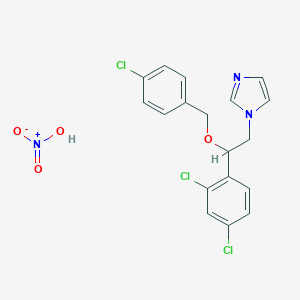

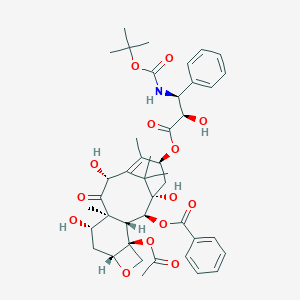

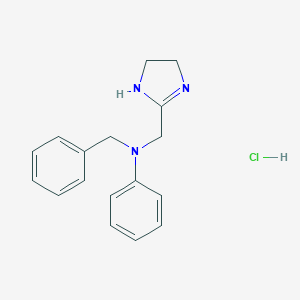

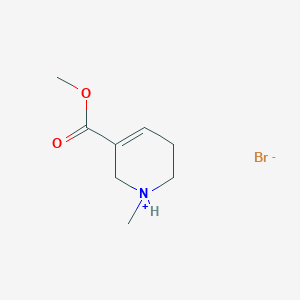

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.